(2-Bromo-1H-indol-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1H-indol-1-yl)(phenyl)methanone: is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1H-indol-1-yl)(phenyl)methanone typically involves the bromination of indole followed by the introduction of the phenylmethanone group. One common method involves the reaction of 2-bromoindole with benzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-1H-indol-1-yl)(phenyl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, which may exhibit different biological activities.
Reduction Reactions: Reduction of the carbonyl group in the methanone moiety can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substituted indole derivatives
- Oxidized indole derivatives
- Reduced alcohol derivatives
Scientific Research Applications
Chemistry: (2-Bromo-1H-indol-1-yl)(phenyl)methanone is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of (2-Bromo-1H-indol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
- (1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Comparison: (2-Bromo-1H-indol-1-yl)(phenyl)methanone is unique due to the presence of the bromine atom at the 2-position of the indole ring. This structural feature can influence its reactivity and biological activity compared to other indole derivatives. For example, the bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain biological targets. Additionally, the phenylmethanone moiety provides further opportunities for chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H10BrNO |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(2-bromoindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10BrNO/c16-14-10-12-8-4-5-9-13(12)17(14)15(18)11-6-2-1-3-7-11/h1-10H |
InChI Key |
UWTRZFKRIDIBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.